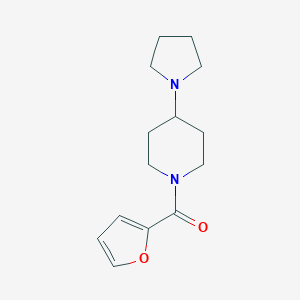
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine, also known as MPDC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPDC belongs to the class of piperidine derivatives and is known to exhibit potent analgesic and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is not fully understood. However, it is believed to act on the opioid receptors in the brain and spinal cord, which are involved in pain perception and the regulation of mood. This compound is known to exhibit high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. It has also been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of drug addiction. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its potential for abuse and addiction, which needs to be carefully monitored in clinical trials.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine. One of the potential applications of this compound is in the treatment of drug addiction and withdrawal symptoms. Further studies are required to determine the exact mechanism of action of this compound and its potential use in the treatment of drug addiction. Additionally, the potential use of this compound in the treatment of pain and inflammation needs to be further explored, particularly in clinical trials. Finally, the potential side effects and long-term effects of this compound need to be carefully monitored in clinical trials to ensure its safety and efficacy.
Métodos De Síntesis
The synthesis of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of sodium carbonate. The resulting intermediate is then treated with piperidine-1-carboxylic acid chloride to yield the final product, this compound. The purity of the compound is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
Fórmula molecular |
C19H28N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-10-4-3-8-16(18)14-20-11-7-9-17(15-20)19(22)21-12-5-2-6-13-21/h3-4,8,10,17H,2,5-7,9,11-15H2,1H3 |
Clave InChI |
CNCJLNINHHPJGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCC3 |
SMILES canónico |
COC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247184.png)
![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)

![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)